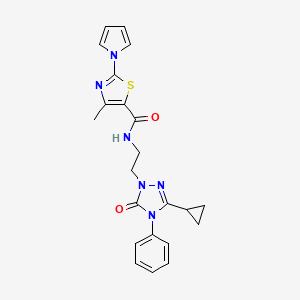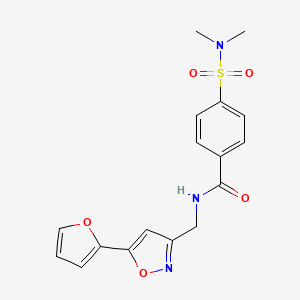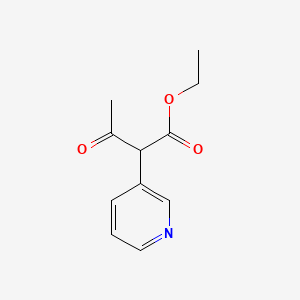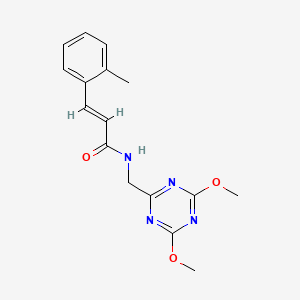
5-(1-(3-Chlorobenzyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-(3-Chlorobenzyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate is a chemical compound that has been the subject of scientific research in recent years. It is a potential drug candidate that has shown promising results in preclinical studies.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has focused on synthesizing and characterizing derivatives of 1,2,4-oxadiazoles, incorporating various functional groups to assess their biological activities. For instance, studies have developed 3-chloro-1-(aryl)-4-(2-(2-chloroquinolin-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-4-ethyl-azetidin-2-ones and related compounds, characterized by IR, 1H NMR, and 13C NMR techniques. These efforts aim to explore the structural attributes contributing to their biological efficacy (Dodiya, Shihory, & Desai, 2012); (Desai & Dodiya, 2014).
Antimicrobial Activity
Several studies have evaluated the antimicrobial potential of 1,2,4-oxadiazole derivatives. The compounds exhibited significant antibacterial and antifungal activities against a range of pathogens, suggesting their potential as therapeutic agents in combating microbial infections. The antimicrobial efficacy has been statistically analyzed, revealing compounds with significant correlations against specific bacterial and fungal strains (Dodiya, Shihory, & Desai, 2012); (Desai & Dodiya, 2014).
Anticancer Activity
1,2,4-Oxadiazole derivatives have also been identified as potential anticancer agents through various studies. These compounds have shown activity against several cancer cell lines, including breast and colorectal cancer, by inducing apoptosis and affecting cell cycle progression. Structural-activity relationship (SAR) studies indicate that specific substitutions on the oxadiazole ring enhance anticancer efficacy, potentially offering new avenues for anticancer drug development (Zhang et al., 2005).
Propiedades
IUPAC Name |
5-[1-[(3-chlorophenyl)methyl]azetidin-3-yl]-3-pyridin-3-yl-1,2,4-oxadiazole;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O.C2H2O4/c18-15-5-1-3-12(7-15)9-22-10-14(11-22)17-20-16(21-23-17)13-4-2-6-19-8-13;3-1(4)2(5)6/h1-8,14H,9-11H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYMYCZFPIKZIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=CC=C2)Cl)C3=NC(=NO3)C4=CN=CC=C4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-(3-Chlorobenzyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

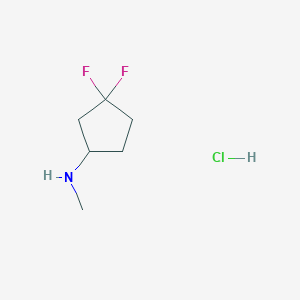
![Methyl 3-methylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2667234.png)
![4-{[(4-Bromophenyl)sulfanyl]methyl}-1-[(4-chlorophenyl)sulfonyl]-4-piperidinol](/img/structure/B2667236.png)
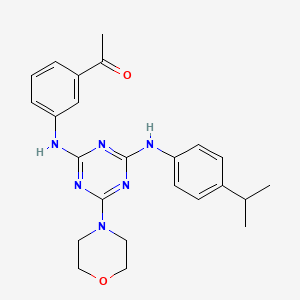
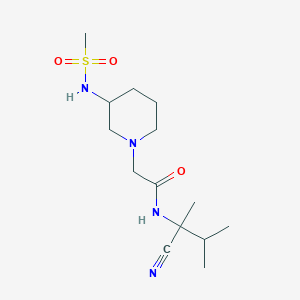
![ethyl 3-carbamoyl-2-(2-phenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2667240.png)
![N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2667245.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2667248.png)


